4-Chloro-2,6-dinitrobenzonitrile
CAS No.: 1272756-26-9
Cat. No.: VC0172181
Molecular Formula: C7H2ClN3O4
Molecular Weight: 227.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1272756-26-9 |
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Molecular Formula | C7H2ClN3O4 |
Molecular Weight | 227.56 |
IUPAC Name | 4-chloro-2,6-dinitrobenzonitrile |
Standard InChI | InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |
Standard InChI Key | CBTLJGQHMXPXCL-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Properties
4-Chloro-2,6-dinitrobenzonitrile is characterized by its specific molecular structure containing a benzene ring substituted with a chlorine atom, two nitro groups, and a nitrile functional group. The compound's basic chemical identifiers and physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Properties of 4-Chloro-2,6-dinitrobenzonitrile
Property | Value |
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IUPAC Name | 4-chloro-2,6-dinitrobenzonitrile |
CAS Registry Number | 1272756-26-9 |
Molecular Formula | C₇H₂ClN₃O₄ |
Molecular Weight | 227.56 g/mol |
Canonical SMILES | C1=C(C=C(C(=C1N+[O-])C#N)N+[O-])Cl |
InChI | InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |
InChI Key | CBTLJGQHMXPXCL-UHFFFAOYSA-N |
LogP | 3.07448 |
The molecular structure consists of a benzene ring with the following substitutions:
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Position 1: Nitrile group (C≡N)
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Positions 2 and 6: Nitro groups (NO₂)
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Position 4: Chlorine atom
Structural Characteristics and Reactivity
Electronic Properties
The electronic properties of 4-Chloro-2,6-dinitrobenzonitrile are significantly influenced by its substituents. The presence of two strongly electron-withdrawing nitro groups and a nitrile group creates an electron-deficient aromatic system. The chlorine atom, while also electronegative, contributes electron density to the ring through resonance effects.
This unique electronic distribution makes the compound potentially reactive toward nucleophilic aromatic substitution reactions, particularly at the position bearing the chlorine atom. The electron-withdrawing groups activate the ring toward nucleophilic attack, making the chlorine a potential leaving group in such reactions.
Spectroscopic Characteristics
Although specific spectroscopic data for 4-Chloro-2,6-dinitrobenzonitrile is limited in the available literature, we can anticipate certain characteristics based on its structural features and related compounds:
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Infrared (IR) Spectroscopy: The nitrile group typically shows a characteristic sharp absorption band around 2200-2240 cm⁻¹. Nitro groups generally exhibit strong asymmetric and symmetric stretching bands in the regions of 1530-1550 cm⁻¹ and 1350-1360 cm⁻¹, respectively.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the aromatic protons would appear at relatively downfield positions (δ 7.5-8.5 ppm) due to the deshielding effect of the electron-withdrawing substituents.
Parameter | Typical Range |
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Reaction Temperature | 140-170°C |
Reaction Time | 2-6 hours |
Potential Solvents | N,N-dimethylformamide, pyridine, N-methyl-pyrrolidone |
Potential Catalysts | Copper(I) cyanide |
Potential Additives | Inorganic cyanides (KCN, NaCN) |
While these conditions have been effective for related compounds, it's important to note that the specific synthesis of 4-Chloro-2,6-dinitrobenzonitrile would likely require optimization to account for the presence of two nitro groups.
Applications and Research Significance
Research Chemical Applications
4-Chloro-2,6-dinitrobenzonitrile is primarily classified as a research chemical, suggesting its value in laboratory settings for various investigations . Its structural features make it potentially useful in several research domains:
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Synthetic Organic Chemistry: As a building block for more complex molecules, particularly those requiring electron-deficient aromatic scaffolds.
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Medicinal Chemistry: As a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
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Materials Science: The electron-deficient nature of the compound could make it useful in developing materials with specific electronic or optical properties.
Current Research and Future Directions
The current research landscape for 4-Chloro-2,6-dinitrobenzonitrile appears to be limited, based on the available literature. This presents opportunities for further investigation in several areas:
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Optimized Synthesis: Development of efficient and selective methods for synthesizing the compound.
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Structure-Activity Relationships: Investigation of the compound's biological activities and how they compare to related structures.
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Material Applications: Exploration of potential applications in materials science, particularly in areas where electron-deficient aromatic systems are valuable.
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Reaction Chemistry: Study of the compound's reactivity under various conditions, particularly focusing on nucleophilic aromatic substitution reactions.
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